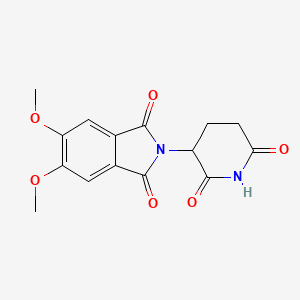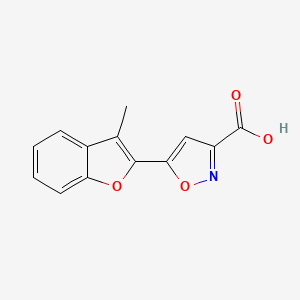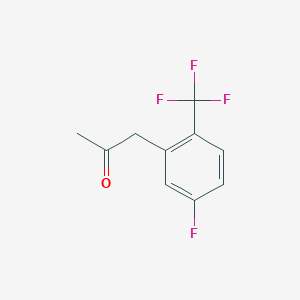
1-(5-Fluoro-2-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The compound’s molecular formula is C10H8F4O, and it is often utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique reactivity and stability .
Métodos De Preparación
The synthesis of 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzene and propan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of fluorine-containing compounds on biological systems, including enzyme inhibition and receptor binding.
Medicine: The compound’s unique properties make it a valuable intermediate in the synthesis of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with target molecules, thereby modulating their activity.
Comparación Con Compuestos Similares
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-chloro-5-trifluoromethyl)phenylpropan-2-one and 1-(3-fluoro-5-trifluoromethyl)phenylpropan-2-one share structural similarities but differ in their reactivity and applications.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target molecules.
Propiedades
Fórmula molecular |
C10H8F4O |
|---|---|
Peso molecular |
220.16 g/mol |
Nombre IUPAC |
1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4O/c1-6(15)4-7-5-8(11)2-3-9(7)10(12,13)14/h2-3,5H,4H2,1H3 |
Clave InChI |
IPJSSYKYKYBRSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


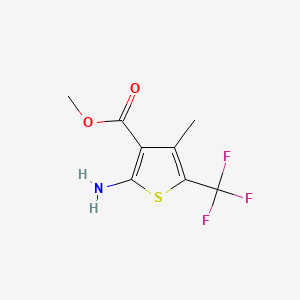
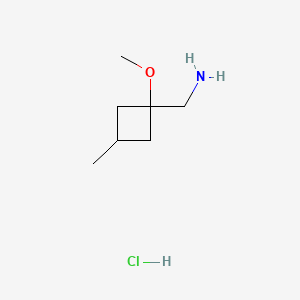
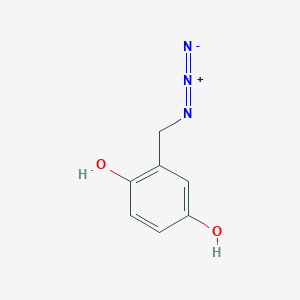
![2-[2-(Benzyloxy)ethoxy]ethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate](/img/structure/B15320819.png)
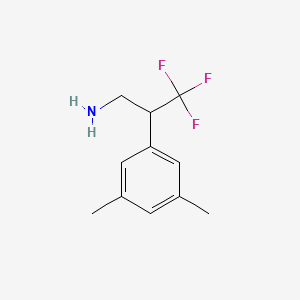
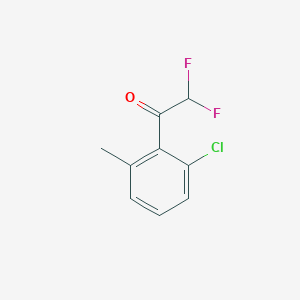
![7-Oxa-4-azaspiro[2.5]octane-4-carboxamide](/img/structure/B15320839.png)
![1-[1-(5-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15320842.png)
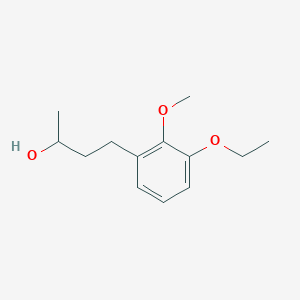
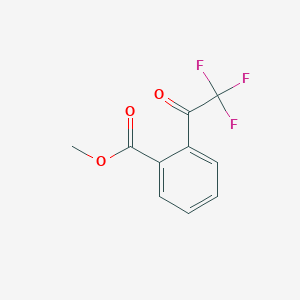

![O-[2-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B15320869.png)
